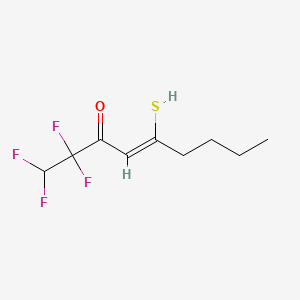
N-(2-Ethoxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethoxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine is a complex organic compound with a unique structure that includes an ethoxyethyl group, a methyl group, and a trifluoromethylphenethylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine typically involves multiple steps. One common method includes the alkylation of alpha-methyl-m-trifluoromethylphenethylamine with 2-ethoxyethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Ethoxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethyl group, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst under atmospheric pressure.
Substitution: NaH or LDA in anhydrous conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethoxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N-(2-Ethoxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine exerts its effects involves interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Methoxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine
- N-(2-Butoxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine
- N-(2-Ethoxyethyl)-alpha-methyl-m-difluoromethylphenethylamine
Uniqueness
N-(2-Ethoxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
74051-18-6 |
|---|---|
Molekularformel |
C14H20F3NO |
Molekulargewicht |
275.31 g/mol |
IUPAC-Name |
N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C14H20F3NO/c1-3-19-8-7-18-11(2)9-12-5-4-6-13(10-12)14(15,16)17/h4-6,10-11,18H,3,7-9H2,1-2H3 |
InChI-Schlüssel |
COMMVUADGSWDNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCNC(C)CC1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)

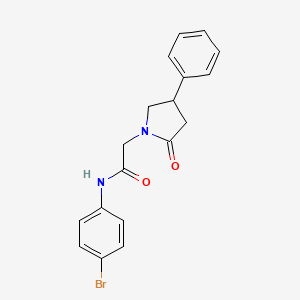
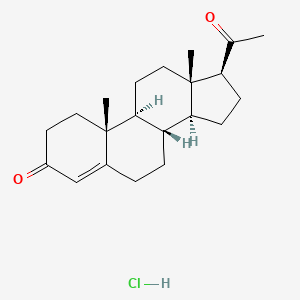

![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
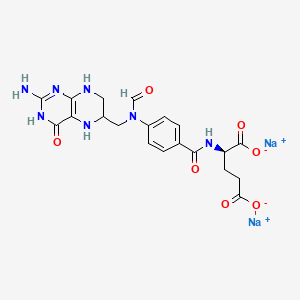

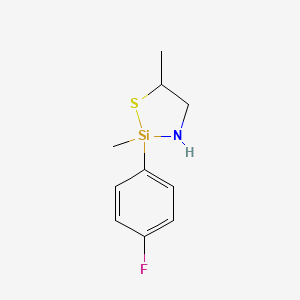
![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
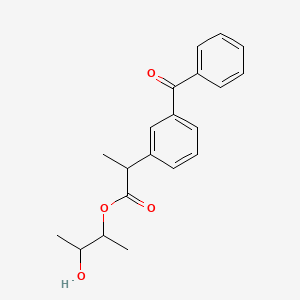
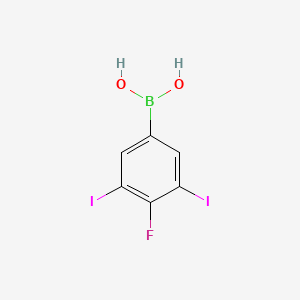
![2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester](/img/structure/B13408782.png)
